molecular formula C18H16F2N2O4S B2627684 1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide CAS No. 1334370-74-9

1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Cat. No.: B2627684
CAS No.: 1334370-74-9
M. Wt: 394.39
InChI Key: ZHCKTVIWZGPQJN-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16F2N2O4S and its molecular weight is 394.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through processes like amidation and esterification, as in the case of similar compounds such as diflunisal carboxamides (Zhong et al., 2010). These methods involve the combination of carboxylic acids and phenolic hydroxy groups.
  • Structural Characterization : X-ray diffraction has been utilized to confirm the structure of similar compounds, demonstrating the importance of accurate structural analysis in understanding the properties of such molecules (Zhong et al., 2010).

Biological and Pharmaceutical Research

  • Antimicrobial Applications : Derivatives of similar compounds have been evaluated for antimicrobial activities. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives exhibited moderate to good activities against bacterial and fungal strains (Jadhav et al., 2017).
  • Insecticidal Activity : Certain compounds with similar structural features, like Flubendiamide, have shown strong insecticidal activity, especially against lepidopterous pests (Tohnishi et al., 2005).

Chemical Synthesis and Modification

  • New Synthesis Methods : Innovative synthesis methods for related compounds, like Rufinamide, involve solventless, metal-free catalysis, highlighting the evolving techniques in chemical synthesis (Bonacorso et al., 2015).
  • Chemical Modification : Modifications of azetidine derivatives, as seen in various studies, are crucial for enhancing their biological activities or altering their properties for specific applications, such as in the development of LIMK1 inhibitors (Sleebs et al., 2011).

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4S/c1-27(25,26)14-5-3-13(4-6-14)21-17(23)12-9-22(10-12)18(24)11-2-7-15(19)16(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKTVIWZGPQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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